

Spectroscopic Analysis of N-(2-Hydroxyethyl)-N-methylthiourea: A Technical Overview

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Compound of Interest

Compound Name: *N-(2-Hydroxyethyl)-N-methylthiourea*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **N-(2-Hydroxyethyl)-N-methylthiourea**. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. It also outlines the standard experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **N-(2-Hydroxyethyl)-N-methylthiourea**. These predictions are derived from the known spectral characteristics of similar molecules, including N-methylthiourea, 1-allyl-3-(2-hydroxyethyl)-2-thiourea, and N,N'-diethylthiourea.

Table 1: Predicted ¹H NMR Spectral Data for N-(2-Hydroxyethyl)-N-methylthiourea

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5 - 8.0	Broad Singlet	1H	NH
~5.5 - 6.0	Broad Singlet	1H	OH
~3.6 - 3.8	Triplet	2H	-CH ₂ -OH
~3.4 - 3.6	Quartet	2H	-N-CH ₂ -
~2.9 - 3.1	Singlet	3H	N-CH ₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for N-(2-Hydroxyethyl)-N-methylthiourea

Chemical Shift (δ , ppm)	Assignment
~183	C=S
~60	-CH ₂ -OH
~50	-N-CH ₂ -
~31	N-CH ₃

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data for N-(2-Hydroxyethyl)-N-methylthiourea

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3400	Strong, Broad	O-H stretch
3100 - 3300	Medium	N-H stretch
2850 - 3000	Medium	C-H stretch
~1560	Strong	N-H bend
~1500	Strong	C-N stretch
~1250	Strong	C=S stretch
~1050	Strong	C-O stretch

Table 4: Predicted Mass Spectrometry Data for N-(2-Hydroxyethyl)-N-methylthiourea

m/z	Interpretation
134	[M] ⁺ (Molecular Ion)
103	[M - CH ₂ OH] ⁺
74	[M - C ₂ H ₄ O - H] ⁺
60	[CH ₃ NCS] ⁺

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte, **N-(2-Hydroxyethyl)-N-methylthiourea**, in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

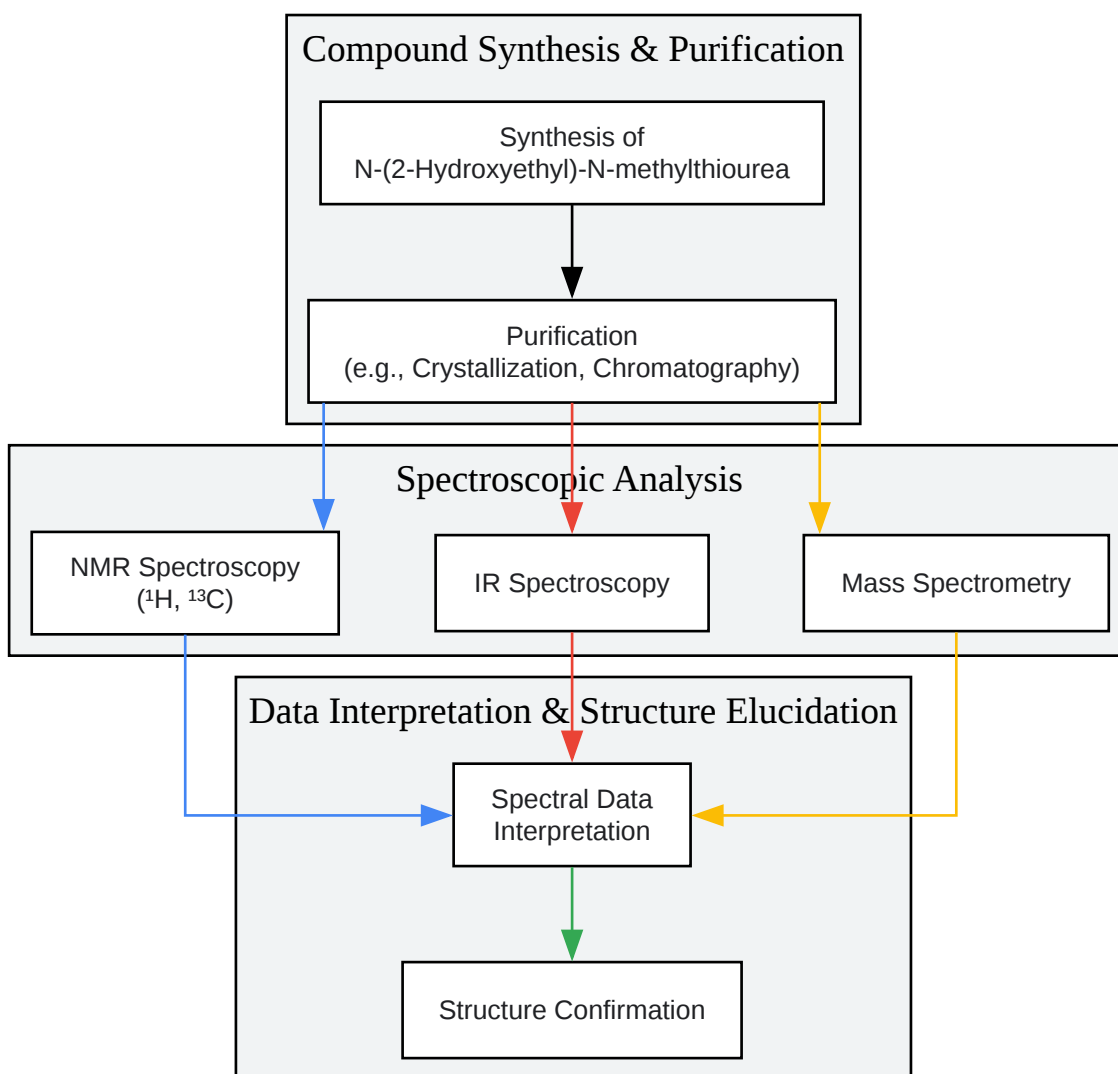
- Sample Preparation:
 - Solid Sample (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Solid/Liquid Sample (Attenuated Total Reflectance - ATR): Place a small amount of the sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$). A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. Common techniques for small organic molecules include:
 - **Electron Ionization (EI):** The sample is vaporized and bombarded with a high-energy electron beam.
 - **Electrospray Ionization (ESI):** The sample is dissolved in a solvent and sprayed into the mass spectrometer, creating charged droplets from which ions are desolvated.
- **Instrumentation:** Employ a mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.
- **Data Acquisition:** Acquire the mass spectrum, which is a plot of ion intensity versus the mass-to-charge ratio (m/z).
- **Data Analysis:** Identify the molecular ion peak ($[M]^+$) to determine the molecular weight of the compound. Analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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